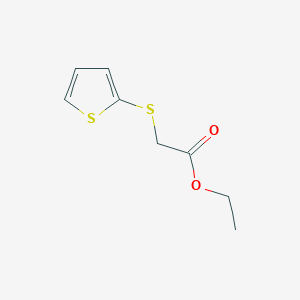

Ethyl 2-(thiophen-2-ylthio)acetate

説明

Ethyl 2-(thiophen-2-ylthio)acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a thiophene derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. The purpose of

科学的研究の応用

Learning and Memory Enhancement

Ethyl 2-(thiophen-2-ylthio)acetate derivatives, specifically 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, have been studied for their impact on learning and memory facilitation in mice. These compounds, synthesized through a series of reactions including the Whol-Ziegler reaction, Williamson reaction, and esterification, demonstrated notable facilitation of learning and memory in experimental settings (Jiang Jing-ai, 2006).

Synthesis of Cognitive Enhancers

In the realm of cognitive enhancement, catalytic asymmetric hydrogenation of similar compounds, such as ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, has been utilized for the synthesis of cognitive enhancers like T-588. This process involves a Ru-SunPhos system with HCl as an additive, yielding high enantiomeric excess and providing key intermediates for the synthesis of such cognitive enhancers (Xiaoming Li et al., 2011).

Anti-Aggregation Activity

This compound salts containing thietanyl and dioxothietanyl rings have shown promising anti-aggregation activity. These compounds, synthesized from reactions with amines and confirmed using IR and PMR spectroscopy, exhibit potential in this domain (K. Gurevich et al., 2020).

Heterocyclic Synthesis

The compound has also been involved in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, contributing significantly to heterocyclic chemistry (R. Mohareb et al., 2004).

Crystal Structure Analysis

Detailed synthesis and crystal structure determination of related compounds, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetatehave been conducted, revealing features like intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding the structural and functional aspects of these compounds (Yun-Jeong Lee et al., 2009).

Anticancer Activity

In the field of oncology, this compound derivatives have been evaluated for their anticancer activity. For instance, ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate showed promising results against human breast cancer cells, leading to insights for chemotherapy or hormonal therapy of breast cancer (I. Ragavan et al., 2020).

Anti-Inflammatory and Analgesic Activities

Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities, showing comparable results to indomethacin and aspirin. Molecular docking studies also correlated well with these activities, particularly in the context of COX-2 inhibition (M. Attimarad et al., 2017).

Antimicrobial Activity

The compound has been used in the synthesis of tetra-substituted thiophene derivatives, which demonstrated significant antimicrobial activity, suggesting potential use in combating various microbial infections (Pravinkumar N. Sable et al., 2014).

Material Science Applications

In material science, derivatives of thiophene, like this compound, have been used in developing polymers with electrochromic properties, suitable for applications in thin-film transistors, organic light-emitting transistors, and solar cells (S. Nagaraju et al., 2018).

Biological Activity Exploration

Research on this compound and its derivatives also extends to exploring their various biological activities, such as analgesic, antitumor, and antibacterial properties. This includes the synthesis and analysis of their physical and chemical properties, as well as their acute toxicity, opening avenues for new therapeutic agents (O. A. Suhak et al., 2018).

特性

IUPAC Name |

ethyl 2-thiophen-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUNTAWVARFSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

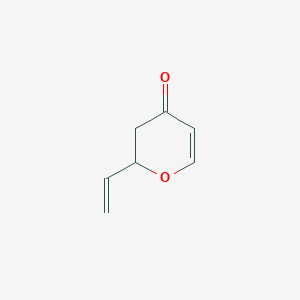

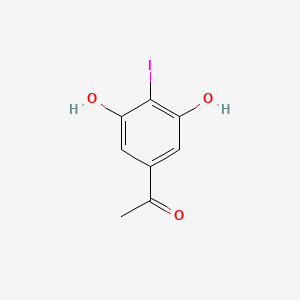

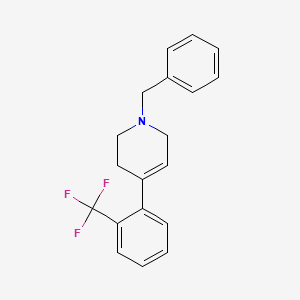

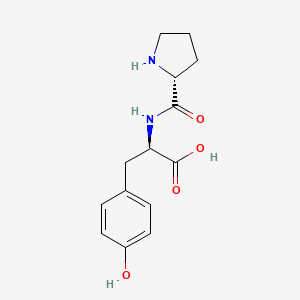

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid](/img/structure/B3286199.png)

![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)

![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)